molecular formula C27H20N2OS B2450938 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,2-diphenylacetamide CAS No. 477325-92-1

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,2-diphenylacetamide

Cat. No.: B2450938
CAS No.: 477325-92-1
M. Wt: 420.53
InChI Key: UZNAVFAQADJUHI-UHFFFAOYSA-N
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Description

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,2-diphenylacetamide is a complex organic compound featuring a thiazole ring fused with an acenaphthene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,2-diphenylacetamide typically involves the formation of the thiazole ring followed by the introduction of the acenaphthene and diphenylacetamide groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Cyclization Reactions: Formation of the thiazole ring through cyclization of appropriate precursors.

    Acylation Reactions: Introduction of the diphenylacetamide group via acylation reactions.

    Purification: Purification of the final product using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the thiazole ring.

Scientific Research Applications

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,2-diphenylacetamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of organic semiconductors and other advanced materials.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and acenaphthene-based molecules. Examples include:

Uniqueness

The uniqueness of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,2-diphenylacetamide lies in its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,2-diphenyl-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2OS/c30-26(24(17-8-3-1-4-9-17)18-10-5-2-6-11-18)29-27-28-25-21-13-7-12-19-14-15-20(23(19)21)16-22(25)31-27/h1-13,16,24H,14-15H2,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNAVFAQADJUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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